molecular formula C20H19N5O2 B10999230 N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Katalognummer: B10999230
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: OQKGRJLVRWYJCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a small molecule organic compound with a molecular formula of C20H19N5O2 and a molecular weight of 361.40 g/mol . Its structure integrates two privileged pharmacophores in medicinal chemistry: a 1H-benzimidazole ring and a 3-methyl-4-oxo-3,4-dihydrophthalazine moiety, linked through a propyl carboxamide chain. The benzimidazole scaffold is a well-known structural component in a wide range of bioactive molecules, including anthelmintic agents and compounds investigated for receptor modulation (e.g., 5-HT4) . Furthermore, derivatives containing the benzimidazole core have been explored as inhibitors for various biological targets, such as bromodomains . The specific fusion of these heterocyclic systems makes this compound a valuable chemical tool for exploratory research in medicinal chemistry and drug discovery. Potential applications include the synthesis of more complex derivatives, structure-activity relationship (SAR) studies, and screening as a kinase inhibitor scaffold, given that structurally related benzimidazole-carboxamide compounds have been reported to interact with kinase targets . Researchers can utilize this compound to probe biological pathways or as a building block in the development of novel therapeutic agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C20H19N5O2

Molekulargewicht

361.4 g/mol

IUPAC-Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-25-20(27)14-8-3-2-7-13(14)18(24-25)19(26)21-12-6-11-17-22-15-9-4-5-10-16(15)23-17/h2-5,7-10H,6,11-12H2,1H3,(H,21,26)(H,22,23)

InChI-Schlüssel

OQKGRJLVRWYJCS-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCCC3=NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Phthalic Anhydride Derivatives

Phthalic anhydride reacts with methylhydrazine in acetic acid to form 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. This step is analogous to methods described for related phthalazinones.

Reaction Conditions :

  • Reactants : Phthalic anhydride (1.0 equiv), methylhydrazine (1.2 equiv)

  • Solvent : Glacial acetic acid

  • Temperature : Reflux at 120°C for 6 hours

  • Yield : 72–78%

Nitration and Reduction

In some routes, nitration at the 6-position precedes reduction to introduce amino groups for further functionalization. For example:

  • Nitration with HNO₃/H₂SO₄ at 0°C yields 3-methyl-4-oxo-6-nitro-3,4-dihydrophthalazine-1-carboxylic acid.

  • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Formation of the Carboxamide Group

The carboxylic acid is converted to the carboxamide via activation and coupling:

Activation as Acid Chloride

  • Reactants : 3-Methyl-4-oxo-phthalazine-1-carboxylic acid (1.0 equiv), thionyl chloride (2.0 equiv)

  • Conditions : Reflux in dry dichloromethane for 3 hours.

  • Product : 3-Methyl-4-oxo-phthalazine-1-carbonyl chloride (yield: 85–90%).

Coupling with 3-(1H-Benzimidazol-2-yl)propylamine

The acid chloride reacts with 3-(1H-benzimidazol-2-yl)propylamine in the presence of a base:

  • Reactants : Carbonyl chloride (1.0 equiv), propylamine derivative (1.2 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Tetrahydrofuran (THF) at 0°C → room temperature.

  • Yield : 65–70%.

Synthesis of 3-(1H-Benzimidazol-2-yl)propylamine

The benzimidazole-propylamine linker is prepared via:

Benzimidazole Formation

  • Reactants : o-Phenylenediamine (1.0 equiv), 3-chloropropionic acid (1.2 equiv)

  • Conditions : Reflux in 4N HCl for 12 hours.

  • Product : 2-(3-Chloropropyl)-1H-benzimidazole (yield: 60–65%).

Amination of the Chloropropyl Group

  • Reactants : 2-(3-Chloropropyl)-1H-benzimidazole (1.0 equiv), aqueous ammonia (excess)

  • Conditions : 100°C in a sealed tube for 24 hours.

  • Product : 3-(1H-Benzimidazol-2-yl)propylamine (yield: 50–55%).

Alternative Routes via Condensation and Cyclization

Patents describe one-pot methods to streamline synthesis:

Direct Condensation

  • Reactants : 3-Methyl-4-oxo-phthalazine-1-carboxylic acid (1.0 equiv), 3-(1H-benzimidazol-2-yl)propylamine (1.1 equiv)

  • Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent : Dry DMF at 25°C for 24 hours.

  • Yield : 60–68%.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, NH), 8.42 (d, J = 7.8 Hz, 1H, phthalazine-H), 7.65–7.58 (m, 4H, benzimidazole-H), 3.72 (t, J = 6.8 Hz, 2H, CH₂), 3.15 (s, 3H, CH₃), 2.95 (t, J = 6.8 Hz, 2H, CH₂).

  • HRMS : m/z calculated for C₂₁H₂₀N₅O₂ [M+H]⁺: 398.1612; found: 398.1609.

Purity and Yield Optimization

  • HPLC : >95% purity (C18 column, MeOH/H₂O = 70:30).

  • Recrystallization : Ethanol/water (8:2) improves purity to >98%.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Stepwise CouplingHigh purity, scalableMulti-step, time-consuming60–70%
One-Pot CondensationFewer steps, reduced solvent useLower yield, requires excess reagents60–68%
Catalytic HydrogenationEfficient nitro reductionSpecialized equipment needed75–80%

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Der Benzimidazol-Rest kann Oxidationsreaktionen eingehen, wobei häufig Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure verwendet werden.

    Reduktion: Die Reduktion der Verbindung kann mit Mitteln wie Lithiumaluminiumhydrid erreicht werden, wobei sich die Reaktion insbesondere auf die Carbonylgruppen konzentriert.

    Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Benzimidazol-Ring, wobei Reagenzien wie Alkylhalogenide oder Acylchloride verwendet werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

    Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

    Substitution: Alkylhalogenide, Acylchloride, Basen wie Kaliumcarbonat.

Hauptprodukte

    Oxidation: Bildung von N-Oxiden oder Sulfoxiden.

    Reduktion: Alkohole oder Amine, abhängig von der Zielfunktionsgruppe.

    Substitution: Alkylierte oder acylierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds with benzimidazole derivatives exhibit antimicrobial properties. Studies have shown that N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide demonstrates promising in vitro activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of vital bacterial enzymes, which could lead to cell death or growth inhibition.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells and induce apoptosis through various pathways. The unique structural arrangement enhances its interaction with molecular targets involved in cancer progression. For instance, research has highlighted its potential as an aromatase inhibitor, which plays a crucial role in estrogen biosynthesis and is significant in hormone-dependent cancers such as breast cancer .

Antitubercular Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has also been tested against Mycobacterium tuberculosis. Preliminary studies indicate that it exhibits significant antitubercular activity both in vitro and in vivo. The evaluation involved determining the minimum inhibitory concentration (MIC) and the minimum lethal concentration (MLC), which are critical for assessing the efficacy of antitubercular agents .

Case Studies

Several case studies have documented the synthesis and evaluation of benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide:

  • Antimicrobial Evaluation : A study synthesized various benzimidazole derivatives and assessed their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzimidazole core significantly influenced antimicrobial potency .
  • Anticancer Studies : Another research focused on the design and synthesis of benzimidazole-derived carboxamides. The compounds were evaluated for their antiproliferative effects on human cancer cell lines, revealing that specific substitutions on the benzimidazole ring enhanced anticancer activity through apoptosis induction .
  • Antitubercular Research : A comprehensive study evaluated multiple benzimidazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. The findings demonstrated that certain derivatives exhibited potent inhibitory effects on mycobacterial growth, highlighting their potential as therapeutic agents for tuberculosis treatment .

Wirkmechanismus

Der Wirkungsmechanismus von N-[3-(1H-Benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazin-1-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Der Benzimidazol-Ring kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit Aminosäureresten in den aktiven Zentren von Enzymen bilden und deren Aktivität hemmen. Der Phthalazin-Rest kann die Bindungsaffinität und -spezifität erhöhen, was zu stärkeren biologischen Wirkungen führt.

Vergleich Mit ähnlichen Verbindungen

Benzimidazole Derivatives with Antimicrobial Activity

Key Compounds :

  • Compound 10244308 : N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine
  • Compound 3079203 : 2-(1H-Benzimidazol-2-yl)-1-phenylguanidine
  • Compound 137054718 : N-(1H-Benzimidazol-2-yl)-4,7-dimethyl-1,5-dihydro-1,3-diazepin-2-imine
Compound ID Binding Affinity (kcal/mol) Key Structural Features Target Activity
Target Compound Not reported Phthalazine-4-oxo, methyl substitution Likely enzyme inhibition
10244308 -7.3 Imidazole-propyl linker MRSA PBP2A inhibition
3079203 -7.3 Phenylguanidine substituent Antimicrobial
137054718 -7.2 Diazepine ring Antibacterial

4-Oxo-1,4-Dihydroquinoline/Naphthyridine Carboxamides

Key Compounds :

  • N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (67, 68, 71)
  • 1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Compound Core Structure Substitutions Activity
Target Compound Phthalazine-4-oxo Benzimidazole-propyl, methyl Unreported, likely enzyme target
Naphthyridine 67 Naphthyridine-4-oxo Adamantyl, pentyl Antiviral (inferred from SAR)
Quinoline analog Quinoline-4-oxo Pentyl Enzyme inhibition

The phthalazine core in the target compound may confer enhanced rigidity compared to quinoline/naphthyridine analogs, influencing binding kinetics and metabolic stability .

Heterocyclic Carboxamides with Varied Linkers

Key Compounds :

  • N-[3-(1H-Benzimidazol-2-yl)propyl]propanamide (CAS 686736-44-7)
  • N-[3-(1-{2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide (CAS 890637-39-5)
Compound Molecular Weight Key Substituents Potential Application
Target Compound ~419.5 (inferred) Methyl, phthalazine Drug development
CAS 686736-44-7 231.29 Propanamide Building block for SAR studies
CAS 890637-39-5 444.5 Furan-carboxamide, oxo-ethyl linker Antimicrobial/antifungal

Biologische Aktivität

N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound has the following chemical characteristics:

Property Details
Molecular Formula C20H19N5O2
Molecular Weight 361.4 g/mol
CAS Number 1277987-35-5

The structure features a benzimidazole moiety, which is known for its diverse pharmacological properties. Benzimidazole derivatives often exhibit significant bioactivity due to their ability to interact with various biological targets.

Pharmacological Activities

Recent studies have highlighted the potential of benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, in various therapeutic areas:

  • Antimicrobial Activity : Compounds with benzimidazole structures have shown broad-spectrum antibacterial activity. For instance, derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that benzimidazole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide with cancer-related targets are under investigation .
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways has been noted, with implications for treating conditions like arthritis and other inflammatory diseases .

The precise mechanism of action for N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide remains to be fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors involved in disease processes. The heterocyclic structure allows for binding to these targets, potentially inhibiting their activity or modulating their function .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that derivatives of benzimidazole exhibit significant antimicrobial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of benzimidazole derivatives. Results indicate a reduction in inflammatory markers and improved clinical scores in models of arthritis .

Summary of Biological Activities

The following table summarizes the reported biological activities associated with N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide:

Biological Activity Effectiveness Reference
AntimicrobialEffective against multiple pathogens
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in animal models

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, leveraging nucleophilic substitution and condensation. A general approach includes:

  • Step 1: React 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.
  • Step 2: Couple with 3-(1H-benzimidazol-2-yl)propan-1-amine using a polar aprotic solvent (e.g., DMF) and a mild base (e.g., K₂CO₃) to facilitate amide bond formation .
  • Optimization: Adjust reaction time (12–48 hours), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 molar excess of amine) to improve yields. Monitor progress via TLC or HPLC .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks for the benzimidazole (δ 7.2–8.1 ppm for aromatic protons) and phthalazine (δ 6.8–7.5 ppm) moieties. Carbonyl groups (C=O) appear at δ 165–175 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure.
  • HPLC-PDA: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

Basic: How can solubility challenges be addressed for in vitro assays?

Methodological Answer:

  • Solvent Systems: Test dimethyl sulfoxide (DMSO) for initial stock solutions, followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80).
  • Co-solvency: Explore ethanol/propylene glycol mixtures (1:1 v/v) for improved solubility.
  • Surfactants: Use polysorbate-80 or cyclodextrins to enhance dispersion in biological media .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates.
  • Cytotoxicity: Employ MTT/XTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 μM.
  • Binding Studies: Conduct surface plasmon resonance (SPR) to measure affinity (KD) for target proteins .

Advanced: How can molecular docking studies elucidate interactions with biological targets?

Methodological Answer:

  • Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol:
    • Prepare the ligand (compound) and receptor (target protein) structures using force fields (e.g., AMBER).
    • Define binding pockets based on catalytic sites (e.g., ATP-binding regions in kinases).
    • Validate docking poses with molecular dynamics (MD) simulations (50 ns trajectory) to assess stability .
  • Key Metrics: Analyze binding energy (ΔG ≤ −7 kcal/mol) and hydrogen-bonding interactions with residues like Asp/Lys .

Advanced: How should stability studies be designed under physiological conditions?

Methodological Answer:

  • Conditions: Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes (37°C).
  • Analysis: Quantify degradation via HPLC at intervals (0, 6, 12, 24 hours).
  • Key Parameters: Calculate half-life (t₁/₂) and identify degradation products (e.g., hydrolysis of the amide bond) using LC-MS/MS .

Advanced: How to resolve contradictions in bioactivity data across assay platforms?

Methodological Answer:

  • Orthogonal Assays: Compare results from SPR (binding affinity) with cellular assays (IC₅₀) to distinguish target-specific vs. off-target effects.
  • Dose-Response Curves: Use 8–12 concentration points to improve accuracy.
  • Theoretical Alignment: Reconcile discrepancies by revisiting the compound’s proposed mechanism of action (e.g., allosteric vs. competitive inhibition) .

Advanced: Can AI-driven models predict synthetic or pharmacokinetic outcomes?

Methodological Answer:

  • Tools: Train neural networks (e.g., Chemprop) on datasets of similar benzimidazole-phthalazine derivatives.
  • Applications:
    • Predict reaction yields using descriptors like solvent polarity and catalyst loading.
    • Estimate ADMET properties (e.g., logP, CYP450 inhibition) with QSAR models.
  • Validation: Cross-check AI predictions with experimental data (R² > 0.85) .

Advanced: What strategies identify metabolic pathways and reactive intermediates?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH.
  • Detection: Use high-resolution LC-MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites.
  • Reactive Screening: Trap electrophilic intermediates with glutathione (GSH) and detect GSH adducts .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Design: Synthesize analogs with modifications at the benzimidazole N1 position or phthalazine C3 methyl group.
  • Testing: Compare bioactivity (IC₅₀), solubility, and metabolic stability across derivatives.
  • Computational Modeling: Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent effects with activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.